

In-Depth Technical Guide: Synthesis of SNIPER(TACC3)-2 Hydrochloride

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Compound of Interest

Compound Name: SNIPER(TACC3)-2 hydrochloride

Cat. No.: B15621305

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This technical guide provides a detailed overview of the synthesis pathway for **SNIPER(TACC3)-2 hydrochloride**, a potent and selective TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) degrader. SNIPER(TACC3)-2 is a chimeric molecule designed to induce the degradation of the TACC3 protein through the ubiquitin-proteasome system, offering a promising therapeutic strategy for cancers that overexpress this protein.[1][2][3]

Core Concept: Targeted Protein Degradation

SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) molecules are a class of targeted protein degraders.[4] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. SNIPER(TACC3)-2 is comprised of three key components: a ligand that binds to the TACC3 protein, a linker molecule, and a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4][5][6]

Chemical Structure and Components

The synthesis of **SNIPER(TACC3)-2 hydrochloride** involves the strategic assembly of its constituent parts. The IUPAC name for the free base is N-[2-[2-[2-[2-[2-[(2S)-2-[((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide.[7]



Table 1: Key Components of SNIPER(TACC3)-2

Component	Chemical Moiety	Function
TACC3 Ligand	Derivative of KHS108	Binds to the TACC3 protein.[6]
Linker	Polyethylene glycol (PEG)- based chain	Connects the TACC3 and IAP ligands.
IAP Ligand	Bestatin derivative	Recruits the cIAP1 E3 ubiquitin ligase.[6]

Proposed Synthesis Pathway

The synthesis of **SNIPER(TACC3)-2 hydrochloride** can be conceptually divided into three main stages:

- Synthesis of the activated TACC3 ligand with a linker attachment point.
- Synthesis of the IAP ligand with a compatible linker.
- Coupling of the two ligand-linker fragments followed by deprotection and salt formation.

While the precise, step-by-step experimental protocol from the original publication by Ohoka et al. is not publicly available, a chemically sound and representative synthetic route is presented below based on the known structure of SNIPER(TACC3)-2 and established organic synthesis methodologies.

Stage 1: Synthesis of the TACC3 Ligand-Linker Intermediate

The synthesis would likely begin with a derivative of KHS108, a known TACC3 ligand.[6] This core would be functionalized to allow for the attachment of the PEG linker. A plausible approach involves the synthesis of a carboxylic acid-terminated TACC3 ligand.

Stage 2: Synthesis of the IAP Ligand-Linker Intermediate

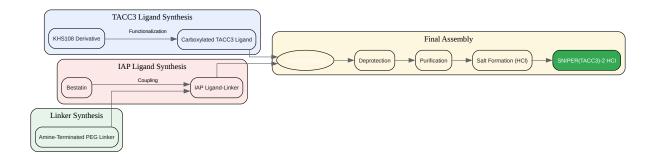


The IAP ligand is a derivative of Bestatin. The synthesis would involve the preparation of an amine-terminated polyethylene glycol (PEG) linker which is then coupled to the Bestatin moiety.

Stage 3: Final Assembly and Hydrochloride Salt Formation

The final SNIPER(TACC3)-2 molecule is assembled by forming an amide bond between the carboxylated TACC3 ligand intermediate and the aminated IAP ligand-linker intermediate. Standard peptide coupling reagents such as HATU or HBTU can be employed for this step. Following the coupling reaction, any protecting groups would be removed, and the final compound would be purified. The hydrochloride salt is then formed by treating the purified free base with hydrochloric acid.

Below is a DOT language script for a diagram illustrating this proposed synthesis pathway.



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Caption: Proposed synthetic pathway for SNIPER(TACC3)-2 Hydrochloride.

Experimental Protocols



Detailed experimental protocols would require access to the supplementary information of the primary literature. However, a general outline of the key experimental steps is provided below.

Table 2: General Experimental Procedures

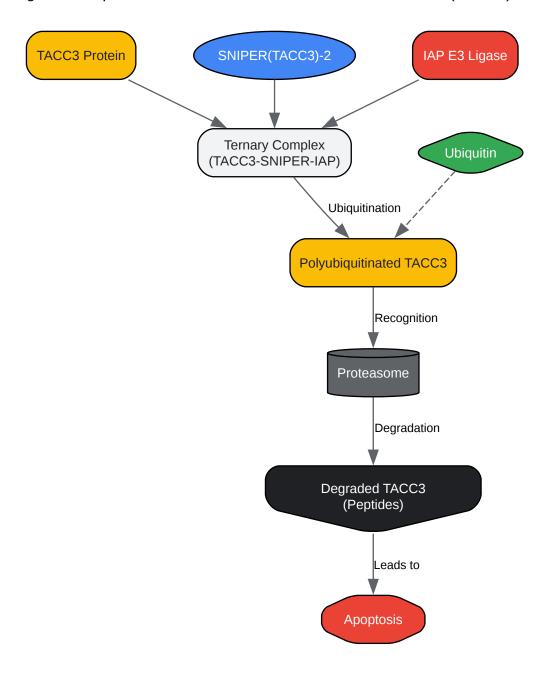
Step	Description	Key Reagents & Conditions
Amide Coupling	Formation of the amide bond between the TACC3 ligand and the IAP ligand-linker.	Coupling agents (e.g., HATU, HBTU), a tertiary amine base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF). Reactions are typically run at room temperature.
Deprotection	Removal of any protecting groups used during the synthesis.	The choice of deprotection conditions depends on the protecting groups used (e.g., trifluoroacetic acid for Boc groups).
Purification	Purification of the final compound.	Reversed-phase high- performance liquid chromatography (RP-HPLC) is a common method for purifying compounds of this nature.
Salt Formation	Conversion of the free base to the hydrochloride salt.	Treatment of the purified compound with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane), followed by precipitation or lyophilization.
Characterization	Confirmation of the structure and purity of the final product.	1H NMR, 13C NMR, Mass Spectrometry (e.g., ESI-MS), and HPLC analysis.



Signaling Pathway and Mechanism of Action

SNIPER(TACC3)-2 induces the degradation of TACC3 through the ubiquitin-proteasome pathway. The binding of SNIPER(TACC3)-2 to both TACC3 and an IAP E3 ligase brings the two proteins into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to TACC3. Polyubiquitinated TACC3 is then recognized and degraded by the proteasome. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on TACC3.[1][8]

The following DOT script visualizes the mechanism of action of SNIPER(TACC3)-2.





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Caption: Mechanism of action of SNIPER(TACC3)-2.

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